2,5-Diaminobenzene-1,3-disulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

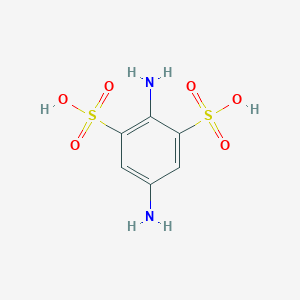

2,5-Diaminobenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H8N2O6S2. It is a derivative of benzene, featuring two amino groups and two sulfonic acid groups attached to the benzene ring. This compound is known for its applications in various fields, including dye synthesis and polymer chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminobenzene-1,3-disulfonic acid typically involves the sulfonation of 2,5-diaminobenzene. One common method includes the reaction of 2,5-diaminobenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid groups . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions: 2,5-Diaminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures, which are useful intermediates in dye synthesis.

Reduction: Reduction reactions can convert the amino groups to other functional groups, such as hydroxylamines.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Various substituted benzene derivatives.

科学的研究の応用

Applications Overview

-

Dyeing Agents

- Textile Industry : 2,5-Diaminobenzene-1,3-disulfonic acid is utilized as a dye precursor in the enzymatic dyeing of textiles. It can be oxidatively coupled with laccase to produce polymeric dyes that adhere well to cotton and wool fibers.

- Case Study : In a study published in Biotechnology Letters, the compound was used to dye cotton cellulose through oxidative coupling with catechol, achieving up to 70% dye fixation under optimized conditions .

-

Electrochemical Applications

- Conductive Polymers : This compound has been employed as a monomer in the synthesis of conductive polymers such as polyaniline derivatives. These materials have applications in sensors and energy storage devices.

- Case Study : Research published in the Journal of the Electrochemical Society demonstrated the electrochemical copolymerization of aniline and 2,5-diaminobenzenesulfonic acid on an IrO2-coated titanium electrode, enhancing the conductivity and stability of the resulting polymer .

-

Material Science

- Synthesis of Metal-Organic Frameworks (MOFs) : The compound serves as a building block for synthesizing MOFs and covalent organic frameworks (COFs), which are important for gas storage and separation technologies.

- Case Study : A study indicated that using 2,5-diaminobenzenesulfonic acid as a monomer led to the successful formation of specific MOF structures with desirable porosity and surface area .

Data Table: Summary of Applications

作用機序

The mechanism by which 2,5-diaminobenzene-1,3-disulfonic acid exerts its effects is primarily through its functional groups. The amino groups can participate in hydrogen bonding and nucleophilic reactions, while the sulfonic acid groups enhance solubility and reactivity in aqueous environments . These properties make it a versatile compound in various chemical processes.

類似化合物との比較

- 1,4-Diamino-2-benzenesulfonic acid

- 1,4-Phenylenediamine-2-sulfonic acid

- 1,4-Phenylenediamine-3-sulfonic acid

- 2-Sulfo-1,4-phenylenediamine

- p-Phenylenediamine-2-sulfonic acid

Uniqueness: 2,5-Diaminobenzene-1,3-disulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical behavior and stability .

生物活性

2,5-Diaminobenzene-1,3-disulfonic acid (CAS Number: 6409-48-9) is an organic compound characterized by its two amino groups and two sulfonic acid groups attached to a benzene ring. This compound is of significant interest in various fields, including pharmaceuticals, materials science, and dye production due to its unique chemical properties.

- Molecular Formula : C₆H₈N₂O₆S₂

- Molecular Weight : 268.27 g/mol

- Density : 1.922 g/cm³

- LogP : 2.6684

- Hazard Codes : Xn (Harmful if swallowed), R38 (Irritating to skin), R43 (May cause sensitization by skin contact) .

The biological activity of this compound primarily stems from its ability to interact with biological systems through various mechanisms:

- Antioxidant Properties : The presence of amino groups allows this compound to act as a reducing agent, potentially scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : Studies have suggested that sulfonic acids can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be leveraged for therapeutic applications.

Case Studies

- Antimicrobial Efficacy :

- Cell Viability Assays :

- Synthesis and Applications :

Data Table: Biological Activity Summary

Pharmaceutical Industry

The dual functionality of this compound makes it suitable for drug formulation where antioxidant and antimicrobial properties are desirable.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials like COFs and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

特性

IUPAC Name |

2,5-diaminobenzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJPFLIBOTDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570455 |

Source

|

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6409-48-9 |

Source

|

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。